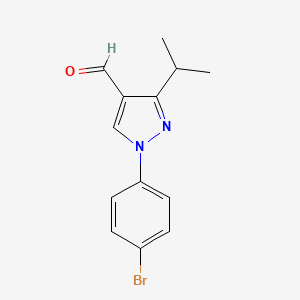
3-(2-chloropropanamido)-N-methylbenzamide
Descripción general
Descripción
3-(2-chloropropanamido)-N-methylbenzamide is a chemical compound with the molecular weight of 282.77 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of 3-(2-chloropropanamido)-N-methylbenzamide consists of a benzamide core with a 2-chloropropanamido substituent . The InChI code for this compound is1S/C14H19ClN2O2/c1-4-17 (5-2)14 (19)11-7-6-8-12 (9-11)16-13 (18)10 (3)15/h6-10H,4-5H2,1-3H3, (H,16,18) . Physical And Chemical Properties Analysis
3-(2-chloropropanamido)-N-methylbenzamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
3-(2-chloropropanamido)-N-methylbenzamide: is a compound that can be utilized in the development of new pharmaceuticals. Its structure allows for the creation of various derivatives which can be screened for biological activity. In medicinal chemistry, this compound could serve as a precursor in the synthesis of molecules with potential antiviral, anti-inflammatory, or anticancer properties .
Biochemical Research
In biochemistry, 3-(2-chloropropanamido)-N-methylbenzamide may be used as a reagent to study enzyme-substrate interactions. It could help in understanding the binding affinities and the structural requirements for enzymatic reactions, which is crucial for designing enzyme inhibitors .
Industrial Applications
This compound’s derivatives could be explored for their utility in industrial processes. For instance, they might act as catalysts or intermediates in the synthesis of more complex chemical entities. The compound’s reactivity with various agents can lead to the development of new materials or chemical processes .
Environmental Impact Studies
The environmental impact of chemicals is an important area of study. 3-(2-chloropropanamido)-N-methylbenzamide and its derivatives can be examined for their biodegradability, toxicity, and long-term effects on ecosystems. This research is vital for assessing the safety and environmental regulations of new chemicals .
Pharmaceutical Research
In pharmaceutical research, this compound could be investigated for its pharmacokinetics and pharmacodynamics. Studies could focus on its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .
Chemical Synthesis
3-(2-chloropropanamido)-N-methylbenzamide: can be used in organic synthesis as a building block. Its chemical structure allows for various modifications, making it a versatile starting material for constructing a wide range of chemical compounds .
Safety and Handling Protocols
Research into the safe handling and storage of chemicals is essential. For 3-(2-chloropropanamido)-N-methylbenzamide , developing standard operating procedures (SOPs) for its use in laboratories and industry would ensure the safety of personnel and the environment .
Regulatory Compliance
Understanding the regulatory status of chemicals is crucial for their commercial and research applications. Studies on 3-(2-chloropropanamido)-N-methylbenzamide would involve ensuring compliance with global chemical regulations, such as REACH and TSCA, to facilitate its use in various industries .
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(2-chloropropanoylamino)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(12)10(15)14-9-5-3-4-8(6-9)11(16)13-2/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVHJFJDIDFZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438198.png)


![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)




![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)



